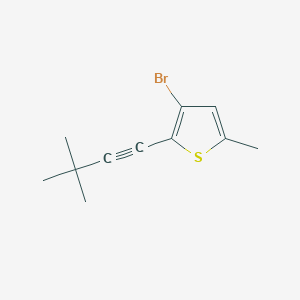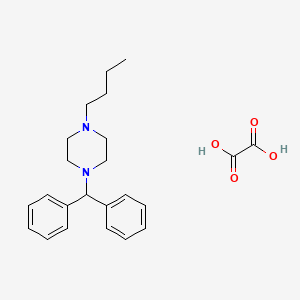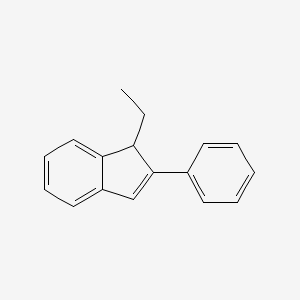
1-Ethyl-2-phenyl-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-phenyl-1H-indene is an organic compound with the molecular formula C17H16 It belongs to the class of indenes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring This compound is characterized by the presence of an ethyl group at the first position and a phenyl group at the second position of the indene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-phenyl-1H-indene can be synthesized through various methods. One common approach involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives. This reaction is catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene, leading to the formation of 1-substituted-1H-indene and 1-indanone products . Another method involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst, yielding indene derivatives with high regioselectivity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The choice of catalysts and reaction conditions is optimized to achieve high yields and purity. The use of air-stable alkynophilic metal salts, such as PtCl2, PtCl4, and [RuCl2(CO)3]2, is common in industrial settings to facilitate the cycloisomerization of 1-alkyl-2-ethynylbenzenes .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-2-phenyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indene structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are employed under appropriate conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated indenes, substituted indenes with various functional groups.
Aplicaciones Científicas De Investigación
1-Ethyl-2-phenyl-1H-indene has found applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-2-phenyl-1H-indene involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound. For example, in catalytic reactions, the compound may interact with metal catalysts to facilitate the formation of desired products .
Comparación Con Compuestos Similares
1-Ethyl-2-phenyl-1H-indene can be compared with other similar compounds, such as:
2-Phenyl-1H-indene: Lacks the ethyl group at the first position, leading to different chemical properties and reactivity.
1-Methyl-2-phenyl-1H-indene: Contains a methyl group instead of an ethyl group, affecting its steric and electronic properties.
2-Phenyl-1,3-indandione: Contains a dione functional group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Propiedades
Número CAS |
89619-36-3 |
|---|---|
Fórmula molecular |
C17H16 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
1-ethyl-2-phenyl-1H-indene |
InChI |
InChI=1S/C17H16/c1-2-15-16-11-7-6-10-14(16)12-17(15)13-8-4-3-5-9-13/h3-12,15H,2H2,1H3 |
Clave InChI |
QKIWPJMSWHYENE-UHFFFAOYSA-N |
SMILES canónico |
CCC1C2=CC=CC=C2C=C1C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(Dimethylamino)methylidene]-6-nitro-2-benzofuran-1(3H)-one](/img/structure/B14393276.png)
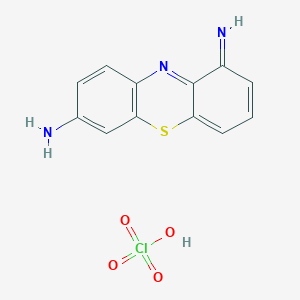

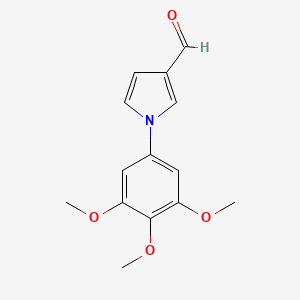

![[6-Amino-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl hydrogen sulfate](/img/structure/B14393334.png)
![1-({Ethoxy[(2-methylpropyl)sulfanyl]phosphorothioyl}oxy)-1H-pyrazole](/img/structure/B14393336.png)
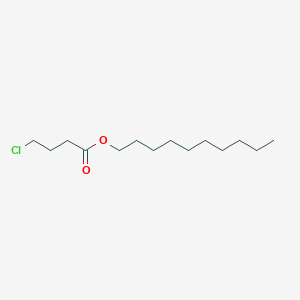
![2-(Ethylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B14393338.png)
